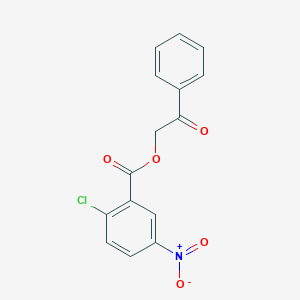

Phenacyl 2-chloro-5-nitrobenzoate

Description

Phenacyl 2-chloro-5-nitrobenzoate is a benzoic acid ester derivative characterized by a phenacyl group (aromatic ketone) esterified to a 2-chloro-5-nitro-substituted benzoic acid. The chloro and nitro substituents at the 2- and 5-positions of the benzene ring confer distinct electronic and steric properties, influencing its reactivity, solubility, and intermolecular interactions.

Properties

IUPAC Name |

phenacyl 2-chloro-5-nitrobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10ClNO5/c16-13-7-6-11(17(20)21)8-12(13)15(19)22-9-14(18)10-4-2-1-3-5-10/h1-8H,9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZVATEIAGYVWFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)COC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10ClNO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenacyl 2-chloro-5-nitrobenzoate typically involves the esterification of 2-chloro-5-nitrobenzoic acid with phenacyl bromide. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like acetone or acetonitrile. The reaction mixture is refluxed for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of Phenacyl 2-chloro-5-nitrobenzoate follows similar synthetic routes but on a larger scale. The process involves the nitration of 2-chlorobenzoic acid to obtain 2-chloro-5-nitrobenzoic acid, followed by esterification with phenacyl bromide. The reaction conditions are optimized for high yield and purity, often involving continuous flow reactors and automated systems for precise control .

Chemical Reactions Analysis

Types of Reactions

Phenacyl 2-chloro-5-nitrobenzoate undergoes various chemical reactions, including:

Nucleophilic substitution: The nitro group can be replaced by nucleophiles such as amines or thiols under basic conditions.

Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Oxidation: The phenacyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Nucleophilic substitution: Sodium hydroxide or potassium carbonate in an aprotic solvent.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Oxidation: Potassium permanganate in an aqueous medium.

Major Products Formed

Nucleophilic substitution: Substituted benzoates.

Reduction: 2-chloro-5-aminobenzoate.

Oxidation: 2-chloro-5-nitrobenzoic acid.

Scientific Research Applications

Phenacyl 2-chloro-5-nitrobenzoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

Medicine: Investigated for its potential as a pharmacophore in drug design.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Phenacyl 2-chloro-5-nitrobenzoate involves its interaction with nucleophiles and electrophiles. The nitro group is electron-withdrawing, making the compound susceptible to nucleophilic attack. The phenacyl group can undergo various transformations, contributing to the compound’s versatility in chemical reactions .

Comparison with Similar Compounds

Table 1: Structural Comparison of Benzoate Derivatives

| Compound | Substituents | Conformation Range | Structural Occupancy | Key Interactions |

|---|---|---|---|---|

| Phenacyl benzoates | Variable (e.g., H, Cl, NO₂) | 71°–91° | 63%–69% | π…π, C—H…π |

| Adamantyl-based esters | Adamantane moiety | 69.7°–86.12° | <63% (mostly) | Limited due to bulk |

| Phenacyl 2-Cl-5-NO₂-benzoate | 2-Cl, 5-NO₂ | ~71°–91° (predicted) | ~63%–65% (predicted) | Reduced π interactions |

Physicochemical Properties

Chromatographic studies of phenacyl halides (e.g., phenacyl bromides/chlorides) highlight the impact of halogen-carbonyl interactions on retention indices. Phenacyl 2-chloro-5-nitrobenzoate’s nitro group, a stronger electron-withdrawing group than halogens, may further polarize the carbonyl group, increasing retention times in reversed-phase chromatography compared to non-nitro analogues .

Substituent Effects on Reactivity and Stability

- Nitro vs. Formyl Groups : Methyl 2-chloro-5-formylbenzoate (CAS# 142633-84-1) shares a chloro substituent but replaces nitro with formyl. The nitro group’s stronger electron-withdrawing nature enhances electrophilicity at the carbonyl carbon, making Phenacyl 2-chloro-5-nitrobenzoate more reactive in nucleophilic acyl substitutions than formyl-substituted analogues .

- Amide vs. Ester Comparison : 2-Chloro-5-nitro-N-phenylbenzamide (DrugBank DB07863) replaces the ester’s phenacyl group with an anilide. The amide’s resonance stabilization and hydrogen-bonding capacity increase its melting point and solubility in polar solvents compared to the ester derivative .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.